molecular formula C19H17BrN4O B11982595 N'-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

N'-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11982595
M. Wt: 397.3 g/mol
InChI Key: NSOZRPOYPPUAQF-CIAFOILYSA-N
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Description

N’-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized from ethanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chlorobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Fluorobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Methylbenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potentially improved properties.

Properties

Molecular Formula

C19H17BrN4O

Molecular Weight

397.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17BrN4O/c1-2-13-6-8-15(9-7-13)17-11-18(23-22-17)19(25)24-21-12-14-4-3-5-16(20)10-14/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

NSOZRPOYPPUAQF-CIAFOILYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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